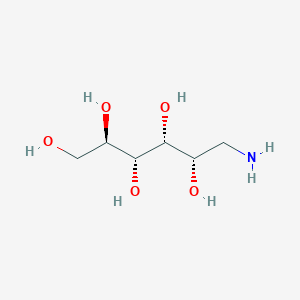

D-Glucamine

Descripción

D-Glucamine (1-amino-1-deoxy-D-sorbitol, CAS 488-43-7) is a sugar alcohol derivative with a molecular formula of C₆H₁₅NO₅ and a molecular weight of 181.19 g/mol . Structurally, it consists of a glucitol backbone substituted with an amino group at the C1 position. This modification confers chelating properties, making it effective in binding heavy metals like lead and cadmium . This compound is widely used in scientific research as a chemical intermediate, in hydrogels for material science, and as a ligand in catalysis . It is commercially available in varying purities (95–98%) and prices (e.g., ¥536/5g for 98% purity) .

Propiedades

IUPAC Name |

(2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOFMBGMRVAJNF-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032334 | |

| Record name | 1-Amino-1-deoxy-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-43-7 | |

| Record name | Glucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-1-deoxy-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-1-deoxy-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QN16UUF80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reductive Amination of Glucose: Foundations and Mechanistic Insights

Reductive amination stands as the cornerstone of D-glucamine synthesis, leveraging the reaction between glucose and methylamine to form the target compound. This method involves the formation of a Schiff base intermediate, followed by reduction to yield the final product. Traditional approaches employed sodium cyanoborohydride or hydrogen gas in the presence of palladium or nickel catalysts under high-pressure conditions . However, these methods faced challenges related to safety, byproduct formation, and energy intensity.

Catalytic Hydrogenation with Ni-Cu/TiO₂

A breakthrough in reductive amination emerged with the development of the Ni-Cu/TiO₂ catalytic system, as detailed in the patent CN101863793A . This method operates under ambient pressure and moderate temperatures (50–80°C), significantly enhancing process safety. The synthesis involves three stages:

-

Glucose-Methylamine Adduct Formation : Anhydrous dextrose is dissolved in an alcoholic solvent (e.g., ethanol or isopropanol) and reacted with methylamine at 10–40°C for 1–3 hours under nitrogen protection. The molar ratio of glucose to methylamine is optimized at 1:1.0–3.0 to maximize adduct yield .

-

Catalytic Reduction : The adduct is treated with a Ni-Cu/TiO₂ catalyst (mass ratio Ni:Cu:TiO₂ = 0.7–1:0.6–0.8:0.3–0.5) at 50–80°C for 1–2 hours. The catalyst facilitates selective reduction of the imine bond while minimizing glucose degradation .

-

Crystallization and Purification : The product is crystallized at 0–10°C, filtered, and dried to obtain N-methyl-D-glucamine with high purity (>95%).

This method achieves yields comparable to traditional high-pressure systems while eliminating hazards associated with elevated pressures. The Ni-Cu/TiO₂ catalyst’s bifunctional nature—nickel for hydrogenation and copper for stabilizing intermediates—ensures robust performance over multiple cycles .

Comparative Analysis of this compound Synthesis Methods

The table below contrasts key parameters of the Ni-Cu/TiO₂ catalytic method and traditional reductive amination:

The Ni-Cu/TiO₂ system’s advantages include lower energy input, reduced waste generation, and enhanced scalability. However, catalyst preparation complexity and costs may offset these benefits in small-scale applications.

Industrial and Pharmacological Implications

This compound’s role in gadolinium-based contrast agents (e.g., gadoterate meglumine) underscores the need for high-purity synthesis. The Ni-Cu/TiO₂ method’s compatibility with continuous-flow reactors enables large-scale production, meeting pharmaceutical demand. Furthermore, this compound derivatives exhibit antimicrobial and surfactant properties, broadening their industrial relevance .

Análisis De Reacciones Químicas

Tipos de reacciones

La ciclosporina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La ciclosporina se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: La ciclosporina puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: A menudo se emplean nucleófilos fuertes como el metóxido de sodio

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos de la ciclosporina, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Brain Slice Preparation

One of the notable applications of D-Glucamine is in the preparation of acute brain slices. The N-methyl-D-glucamine protective recovery method has been optimized to enhance neuronal preservation during brain slice preparation. This method allows for improved viability and functionality of neurons, facilitating detailed investigations into brain function through techniques such as patch clamp electrophysiology. Studies have demonstrated that this method significantly improves the speed and reliability of gigaohm seal formation during recordings, which is crucial for studying synaptic connectivity in various animal models, including transgenic mice and human specimens .

Table 1: Comparison of Neuronal Preservation Techniques

| Technique | Neuronal Preservation | Speed of Gigaohm Seal Formation | Compatibility with Species |

|---|---|---|---|

| Traditional Methods | Moderate | Slow | Limited |

| N-Methyl-D-Glucamine Method | High | Fast | Wide (Juvenile & Adult) |

Ion Exchange Applications

This compound derivatives are utilized in ion exchange processes, particularly for the removal of vanadium ions (V(V)) from aqueous solutions. Studies have shown that ion exchangers functionalized with N-methyl-D-glucamine exhibit high efficiency in adsorbing V(V) ions, making them valuable for environmental remediation and water treatment applications. The effectiveness varies with the concentration of V(V) ions, demonstrating a clear relationship between initial concentration and removal efficiency .

Case Study: Ion Exchange Efficiency

A study measured the removal rates of V(V) ions using different ion exchange resins functionalized with N-methyl-D-glucamine groups. The results indicated removal efficiencies exceeding 99% at lower concentrations (10 mg/L) but decreasing as concentrations increased.

Diagnostic Applications

This compound is also employed in the development of contrast agents for medical imaging. Its chemical properties enhance the visibility of tissues and organs during imaging procedures such as MRI and CT scans. This application is particularly relevant in oncology, where accurate imaging is critical for diagnosis and treatment planning .

Antioxidant Activity

Research has explored the antioxidant properties of this compound complexes, particularly its dithiocarbamate derivatives. These compounds have been studied for their potential to mitigate oxidative stress in biological systems, which is relevant for conditions such as cardiovascular diseases .

Table 2: Antioxidant Activity Comparison

| Compound Type | Antioxidant Activity | Mechanism |

|---|---|---|

| This compound Dithiocarbamate | High | Reactive Oxygen Species Scavenging |

| Standard Antioxidants | Variable | Varies by compound |

Mecanismo De Acción

La ciclosporina ejerce sus efectos uniéndose a la proteína citoplásmica ciclofilina en los linfocitos T. Este complejo inhibe la enzima calcineurina, evitando la desfosforilación y activación del factor nuclear de las células T activadas (NF-AT). Como resultado, se suprime la transcripción de la interleucina-2 y otras citocinas, lo que lleva a una reducción de la activación y proliferación de los linfocitos T .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

D-Glucamine belongs to a class of amino sugar alcohols, which includes derivatives with alkyl or aromatic substituents on the nitrogen atom. Below is a detailed comparison with key analogs:

Structural and Physicochemical Differences

Key Observations :

- Substituent Effects : Alkyl groups (e.g., methyl, ethyl) reduce chelation efficacy compared to the parent -NH₂ group in this compound but improve biocompatibility . Aromatic substituents (e.g., benzyl) enhance lipophilicity and expand applications in medicinal chemistry .

- Solubility : N-Ethyl-D-Glucamine exhibits superior solubility in organic solvents compared to this compound, making it preferable in drug formulations .

Functional and Application Differences

Case Study in Chromatography :

- This compound-silica columns separate 1-NA- and 2-AA-sugar derivatives in ~8 minutes, whereas GlcNAc-silica achieves similar separation in <5 minutes due to the acetyl group reducing polar interactions .

Contradictory Data :

- While N-Ethyl-D-Glucamine is labeled low-toxicity , this compound requires stringent waste disposal to prevent environmental contamination .

Actividad Biológica

D-Glucamine, also known as D-glucosamine, is an amino sugar that plays a significant role in various biological processes, particularly in the context of human health and disease. This article explores the biological activity of this compound, focusing on its effects in antimicrobial activity, cancer treatment, and its potential role in osteoarthritis management.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of D-glucosamine exhibit notable antimicrobial properties. A series of Schiff bases synthesized from D-glucosamine were evaluated for their effectiveness against various bacterial strains and fungi. The presence of the sugar moiety was found to be essential for biological activity, with some derivatives showing significant inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Table 1: Antimicrobial Activity of D-Glucosamine Derivatives

| Compound | Bacterial Strain | Fungal Strain | Activity Level |

|---|---|---|---|

| Schiff Base 1 | Staphylococcus aureus | Candida albicans | High |

| Schiff Base 2 | Escherichia coli | Aspergillus niger | Moderate |

| Schiff Base 3 | Pseudomonas aeruginosa | - | Low |

2. Cancer Treatment

D-Glucosamine has been investigated for its potential anti-cancer properties, particularly in breast cancer. A study examined the effects of N-acetyl-D-glucosamine (D-GlcNAc) on breast cancer cell lines (MCF-7 and 4T1). The results indicated that D-GlcNAc significantly reduced cell proliferation rates and increased apoptosis through enhanced expression of the Fas receptor. Additionally, in a xenograft model, administration of D-GlcNAc led to a marked reduction in tumor size and angiogenesis .

Case Study: Effects of D-GlcNAc on Breast Cancer

- Objective : To assess the inhibitory effect of D-GlcNAc on breast cancer cells.

- Methodology : Cell lines were treated with varying concentrations (0.5 mM to 4 mM) of D-GlcNAc for 72 hours.

- Findings :

- Increased apoptosis in treated cells compared to control.

- Significant reduction in tumor size in animal models (p < 0.01).

3. Osteoarthritis Management

D-Glucosamine is widely recognized for its chondroprotective effects, particularly in the treatment of osteoarthritis (OA). Research indicates that D-glucosamine enhances the production of hyaluronic acid (HA) by synovial cells and chondrocytes, which is crucial for joint lubrication and health. It also promotes osteoblastic differentiation and mineralization while inhibiting factors that lead to osteoclast activation .

Table 2: Effects of D-Glucosamine on Joint Health

| Parameter | Effect |

|---|---|

| Hyaluronic Acid Production | Increased (>10-fold) |

| Osteoblast Mineralization | Enhanced |

| RANKL Expression | Reduced |

Q & A

Q. What are the established methods for synthesizing and characterizing D-Glucamine, and how do they ensure structural fidelity?

Basic Research Focus

this compound (1-amino-1-deoxy-D-sorbitol) is synthesized via catalytic hydrogenation of D-glucosamine or reductive amination of D-sorbitol derivatives. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : -NMR resolves proton environments (e.g., δ 3.77–3.52 ppm for hydroxylated carbons, δ 2.90–2.73 ppm for amine protons) .

- Chromatographic Purity Analysis : HPLC or LC-MS to confirm ≥95% purity, critical for reproducibility in downstream applications .

- Elemental Analysis : Validates stoichiometric ratios of C, H, and N.

Methodological Note : For novel derivatives (e.g., stearoyl-glycine-glucamides), thixotropic hydrogel formation requires tuning substituents (e.g., methyl groups on amides) to modulate intermolecular interactions .

Q. How can researchers design experiments to evaluate this compound’s anti-fouling properties in polymer films?

Advanced Research Focus

this compound’s anti-fouling efficacy is tested via covalent immobilization on reactive polymer multilayers (e.g., PEI/PVDMA):

Layer-by-Layer (LbL) Fabrication : Alternating deposition of poly(ethylene imine) (PEI) and poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) on glass substrates, followed by glucamine conjugation via 1,4-conjugate addition .

Cell Adhesion Assays : COS-7 fibroblasts or hTCEpi corneal cells are cultured on functionalized films. Non-specific attachment is quantified via fluorescence microscopy after 24–48 hours .

Controlled RGD Integration : Co-immobilization with RGD peptides enables selective cell adhesion studies, balancing anti-fouling and bioactive motifs .

Q. What strategies resolve contradictions in this compound’s bioactivity data across different experimental models?

Data Contradiction Analysis

Discrepancies in anti-fouling performance (e.g., SAMs vs. polymer films) arise from:

- Surface Topography : Gold-coated SAMs vs. azlactone-functionalized multilayers alter glucamine’s accessibility .

- Cell Line Variability : COS-7 fibroblasts (high adhesion) vs. hTCEpi (low adhesion) require normalization to substrate stiffness and serum protein content .

Resolution Framework : - Use standardized negative controls (e.g., RDG-scrambled peptides) to isolate specific vs. non-specific interactions.

- Report film thickness (ellipsometry) and glucamine density (XPS) to enable cross-study comparisons .

Q. How can this compound derivatives be optimized for hydrogel applications, and what analytical methods validate their performance?

Advanced Material Design

Derivatization with hydrophobic groups (e.g., stearoyl) enhances hydrogel stability:

- Synthesis : Stearoyl chloride reacted with glucamine’s amine group under anhydrous conditions, purified via column chromatography .

- Thixotropy Testing : Rheological measurements (e.g., strain sweeps) confirm self-healing properties. Methylated amides reduce hydrogen bonding, lowering gel rigidity .

- Biocompatibility : MTT assays on NIH/3T3 fibroblasts assess cytotoxicity, with ≥80% viability as threshold .

Q. What experimental protocols ensure reproducibility in this compound-based studies?

Methodological Rigor

- Detailed Deposition Parameters : For LbL films, specify polymer concentrations (20 mM PEI/PVDMA in acetone), rinse times (30 sec), and bilayer counts (10 cycles) .

- Batch Consistency : Pre-purify glucamine via recrystallization (ethanol/water) and validate via -NMR to minimize impurities .

- Environmental Controls : Adhere to waste management protocols (e.g., segregated storage for glucamine-contaminated solvents) to comply with safety guidelines .

Q. How do researchers integrate this compound into combinatorial approaches for biomaterial functionalization?

Advanced Application

- Dual-Functional Surfaces : Co-immobilize glucamine with bioactive motifs (e.g., RGD) using molar ratio gradients (e.g., 1:1 to 1:10) to study competitive binding .

- High-Throughput Screening : Microarray platforms test 100+ glucamine-peptide combinations for cell adhesion/repulsion profiles .

- In Vivo Translation : For corneal implants, combine glucamine’s anti-fouling properties with collagen-mimetic peptides to enhance biocompatibility .

Q. What are the critical considerations for reporting this compound research in academic manuscripts?

Academic Reporting Standards

- Experimental Section : Describe synthetic routes, purification steps, and characterization data for novel derivatives. Limit main text to 5 compounds; others go to supplements .

- Anti-Fouling Data : Include negative controls (e.g., unmodified films) and statistical analysis (e.g., ANOVA for cell counts) .

- Ethical Compliance : Disclose funding sources and safety protocols (e.g., H313/H333 hazard handling) .

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.